Tilazol, also known as a combination of tiletamine and zolazepam, is a veterinary anesthetic agent primarily used in dogs and cats. This compound is notable for its rapid onset of action and effectiveness in inducing anesthesia. Tiletamine is a dissociative anesthetic, while zolazepam is a benzodiazepine that provides muscle relaxation and sedation. Together, they create a balanced anesthetic effect suitable for various surgical procedures in animals.
Tilazol is synthesized through the combination of its two active components: tiletamine and zolazepam. These substances are derived from distinct chemical classes, with tiletamine being a derivative of phencyclidine and zolazepam being related to the benzodiazepine family. The product is manufactured by pharmaceutical companies for veterinary use, notably by Zoetis under the brand name Telazol.
Tilazol falls under the classification of anesthetics and sedatives. It is specifically categorized as a dissociative anesthetic due to the presence of tiletamine, which disrupts the brain's perception of pain and consciousness. Zolazepam enhances this effect by providing anxiolytic properties.
The synthesis of tilazol involves combining tiletamine and zolazepam in a controlled environment to ensure proper dosing and efficacy.
Tilazol consists of two main components:
The molecular weights are approximately 235.72 g/mol for tiletamine and 284.75 g/mol for zolazepam.
Tilazol acts through two primary mechanisms:
Together, these actions provide effective anesthesia with rapid recovery times in veterinary patients.
Tilazol is primarily used in veterinary medicine for:
Tiletamine-zolazepam, commercially known as Tilazol (marketed as Telazol® or Zoletil®), represents a fixed-ratio combination anesthetic widely employed in veterinary medicine. This formulation combines two pharmacologically distinct agents: tiletamine hydrochloride, a dissociative anesthetic, and zolazepam hydrochloride, a benzodiazepine tranquilizer. Developed specifically for animal use, Tilazol provides rapid induction, effective immobilization, and muscle relaxation suitable for various veterinary procedures. Its unique dual-mechanism action delivers synergistic effects that neither component achieves alone, making it particularly valuable for chemical restraint in diverse species [1] [9].
The development of Tilazol originated from Parke-Davis research in the late 1960s, with Horace A. de Wald and Donald E. Butler pioneering the synthesis of zolazepam (U.S. Patent 3,558,605, filed 1969). This period witnessed significant pharmaceutical interest in benzodiazepine derivatives and arylaminocycloalkanone dissociatives. Tiletamine was synthesized as a structural analog of phencyclidine (PCP), sharing pharmacological properties with ketamine but exhibiting distinct metabolic and potency profiles [2] [6].
The combination received FDA approval under the brand name Telazol® (tiletamine HCl and zolazepam HCl) as an injectable anesthetic specifically for dogs and cats. Pharmacologically, Tilazol belongs to two distinct classes:
Table 1: Historical Milestones in Tilazol Development
Year | Development Milestone | Significance |
---|---|---|
1969 | Zolazepam synthesis patented (U.S. Patent 3,558,605) | Foundation for benzodiazepine component |
1970s | Veterinary clinical trials commence | Established safety profiles in companion animals |
1987 | DEA schedules Tilazol as Schedule III (US) | Recognition of abuse potential in combination |
1990s | Widely adopted for wildlife immobilization | Enabled safe capture of large mammals (bears, big cats) |
The combination was strategically formulated to leverage complementary mechanisms: tiletamine provides intense analgesia and unconsciousness, while zolazepam counters tiletamine-induced muscle rigidity and seizures. This synergy creates a more balanced anesthetic state suitable for veterinary procedures ranging from minor surgery to wildlife immobilization [1] [9].
Tilazol is supplied as a lyophilized powder (typically 250 mg tiletamine + 250 mg zolazepam per vial) requiring reconstitution with sterile water or specific diluents. The resulting solution contains the equivalent of 50 mg tiletamine base and 50 mg zolazepam base per milliliter, with a pH between 2.0–3.5 due to the hydrochloride salts [1] [9].
Tiletamine Hydrochloride
Zolazepam Hydrochloride
Table 2: Structural and Physicochemical Properties of Tilazol Components
Property | Tiletamine HCl | Zolazepam HCl | Combined Formulation |
---|---|---|---|
Molecular Weight | 259.79 g/mol | 322.77 g/mol | 582.56 g/mol (C₂₇H₃₄Cl₂FN₅O₂S) |
Chemical Class | Arylaminocycloalkanone | Pyrazolodiazepinone | Fixed-ratio combination |
Key Structural Features | Cyclohexanone core, Thienyl ring | Fluorophenyl group, Pyrazolo-diazepinone core | Lyophilized powder |
Solubility | Water-soluble | Water-soluble | Reconstituted aqueous solution |
Stability | Stable at room temperature | Stable when refrigerated | 8-14 days post-reconstitution |
The combination exists as a molecular complex rather than a simple mixture, with the 1:1 ratio maintained precisely to ensure consistent pharmacological effects. After reconstitution, the solution retains 90% potency for approximately 8 days at room temperature or 14 days under refrigeration (4°C), necessitating careful inventory management in veterinary practice [8] [9].
Tilazol operates within a complex global regulatory framework with significant variations in accessibility and control:
United States:
Canada:
International Variations:
Table 3: Global Regulatory Status and Application of Tilazol
Region/Country | Regulatory Status | Primary Applications | Special Restrictions |
---|---|---|---|
United States | Schedule III controlled substance | Companion animal anesthesia, Wildlife immobilization | Prohibited in food animals |
Canada | Access via ESC/EDR only | Wildlife research and management | Requires submission of follow-up reports |
European Union | Veterinary medicinal product | Zoo animal anesthesia, Companion animals | National variations in scheduling |
Australia | Schedule 4 (Prescription Only) | Wildlife, Companion animals | Restricted to veterinarians |
Conservation Programs | Special permits | Immobilization of large mammals | Species-specific protocols |
Usage patterns reveal species-specific applications:
The abuse liability of Tilazol, though limited, has prompted regulatory vigilance. Seven documented cases of human intentional misuse (including two fatalities) and preclinical studies demonstrating rewarding effects in pre-drug-exposed rats have reinforced controlled substance status internationally [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7